Methyl[1-(1-methylcyclopropyl)ethyl]amine
Description
Discovery and Development Timeline
The synthesis of Methyl[1-(1-methylcyclopropyl)ethyl]amine (CAS 1094550-96-5) represents a milestone in cyclopropylamine chemistry, emerging from advancements in stereoselective synthesis during the early 21st century. While the exact date of its first synthesis remains undocumented in public literature, its CAS registry number (assigned in 2012) suggests initial characterization between 2010 and 2012. Early routes to cyclopropylamines relied on classical cyclopropanation strategies, such as the Simmons–Smith reaction or halogenative ring-closing methods. However, the development of transition metal-catalyzed cyclopropanation in the 2000s enabled more efficient access to structurally complex amines like this compound.
Table 1: Key Milestones in Cyclopropylamine Synthesis
The compound’s characterization leveraged modern analytical techniques, including $$ ^1 \text{H} $$/$$ ^13 \text{C} $$ NMR and high-performance liquid chromatography (HPLC), to confirm its bicyclic structure and purity.
Evolution of Cyclopropylamine Chemistry
Cyclopropylamine chemistry has evolved from simple aliphatic derivatives to highly functionalized structures. Early work focused on primary amines like Ethyl-(1-methyl-cyclopropyl)-amine (CAS 69173085), synthesized via nucleophilic substitution of cyclopropyl halides. The introduction of secondary and tertiary amines, such as this compound, became feasible with advances in reductive amination and protecting group strategies.
A critical innovation was the use of trihalides in cyclopropanation reactions. For example, methacrylic acid derivatives reacted with trihalides under basic conditions to form gem-dihalides, which were subsequently dehalogenated to yield cyclopropyl groups. This method’s scalability and mild reaction conditions (e.g., room temperature, aqueous bases) made it applicable to amine synthesis. Transition metal catalysts, such as palladium and nickel complexes, later enabled asymmetric cyclopropanation, allowing access to enantiomerically pure amines for pharmaceutical applications.
Significance in Organic and Medicinal Chemistry Research
This compound’s rigid bicyclic structure confers unique physicochemical properties, making it valuable in drug discovery. The cyclopropane ring imposes torsional strain, which can enhance binding affinity to biological targets by pre-organizing the molecule into bioactive conformations. For instance, pyrazole-5-amine derivatives bearing cyclopropyl substituents exhibit potent antimicrobial and anti-inflammatory activities, attributed to their ability to disrupt protein–protein interactions.
In organic synthesis, the compound serves as a building block for complex architectures. Its secondary amine group participates in Ullmann couplings and Buchwald–Hartwig aminations, enabling the construction of nitrogen-containing heterocycles. Additionally, the methyl and cyclopropyl groups modulate electron density at the nitrogen center, influencing reactivity in nucleophilic substitutions and redox reactions.
Classification within Cyclopropyl-Containing Amine Compounds
This compound belongs to a subclass of secondary amines characterized by a bicyclic structure. Its classification is defined by two structural features:
- Cyclopropane substitution pattern : A 1-methylcyclopropyl group attached to an ethylamine backbone.
- Amine substitution : A methyl group on the ethylamine nitrogen, rendering it a secondary amine.
Table 2: Structural Comparison of Cyclopropyl-Containing Amines
This structural profile distinguishes it from primary amines like Ethyl-(1-methyl-cyclopropyl)-amine and tertiary amide derivatives used in antimalarial research. The secondary amine functionality enhances solubility in polar aprotic solvents compared to tertiary analogs, while the cyclopropane ring improves metabolic stability relative to straight-chain aliphatic amines.
Properties
IUPAC Name |
N-methyl-1-(1-methylcyclopropyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-6(8-3)7(2)4-5-7/h6,8H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLISZBYFASHPAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CC1)C)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[1-(1-methylcyclopropyl)ethyl]amine typically involves the reaction of 1-methylcyclopropylcarbinol with methylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and requires careful temperature and pressure control to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors. These reactors allow for better control over reaction parameters and can produce larger quantities of the compound efficiently .
Chemical Reactions Analysis
Types of Reactions
Methyl[1-(1-methylcyclopropyl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oximes, nitriles, secondary amines, tertiary amines, and various substituted derivatives.
Scientific Research Applications
Methyl[1-(1-methylcyclopropyl)ethyl]amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl[1-(1-methylcyclopropyl)ethyl]amine involves nucleophilic addition to yield a carbinolamine intermediate, which then loses water to form an imine. This is a key step in the formation of imines by the reaction of an aldehyde or ketone with a primary amine. The molecular targets and pathways involved in its biological activity are still under investigation.
Comparison with Similar Compounds
Structural Comparison
| Compound Name | Molecular Formula | Key Structural Features | Reference |
|---|---|---|---|
| Methyl[1-(1-methylcyclopropyl)ethyl]amine | C₈H₁₅N (inferred) | Cyclopropane + ethyl + N-methylamine | - |
| (1-Methylcyclopropyl)amine hydrochloride | C₄H₁₀N·HCl | Cyclopropane with methyl and primary amine | |
| cyclopropyl(phenyl)methylamine | C₁₁H₁₅N | Cyclopropane + phenyl + N-methylamine | |
| Methyl(2-methylpropyl)amine | C₅H₁₃N | Branched alkyl chain + secondary amine | |
| 1-[1-(4-Methylthiophen-3-yl)cyclopropyl]cyclopropan-1-amine | C₁₁H₁₅NS | Dual cyclopropane rings + thiophene moiety |
Key Observations :
Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | Boiling Point/Stability | Solubility (Inferred) | |
|---|---|---|---|---|
| This compound | ~127.2 | Likely volatile (similar to branched amines) | Moderate in organic solvents | |
| (1-Methylcyclopropyl)amine hydrochloride | 107.6 (free base) | Stable as hydrochloride salt | High in polar solvents | |
| Methyl(2-methylpropyl)amine | 87.16 | Stable under normal conditions | Miscible with organic solvents | |
| cyclopropyl(phenyl)methylamine | 161.25 | Higher MW, aromaticity enhances crystalline stability | Low aqueous solubility |
Key Observations :
- Cyclopropane rings increase molecular weight and rigidity compared to linear or branched analogs.
Reactivity and Stability
| Compound Name | Reactivity Profile | Stability Under Conditions | |
|---|---|---|---|
| This compound | High ring strain → prone to cyclopropane opening under acidic/oxidative conditions | Likely unstable with strong acids/bases | |
| Methyl(2-methylpropyl)amine | Stable under normal conditions; reacts with strong acids/bases | Stable at RT; incompatible with oxidizers | |
| cyclopropyl(phenyl)methylamine | Aromatic substitution possible; cyclopropane strain retained | Stable in inert atmospheres |
Key Observations :
- Cyclopropane rings in the target compound may undergo ring-opening reactions (e.g., acid-catalyzed) more readily than non-cyclic analogs .
- Stability parallels Methyl(2-methylpropyl)amine but with added sensitivity due to cyclopropane strain.
Biological Activity
Methyl[1-(1-methylcyclopropyl)ethyl]amine, also known as (2-Aminoethyl)(methyl)[1-(1-methylcyclopropyl)ethyl]amine hydrochloride, is an organic compound with significant biological activity due to its unique structural characteristics. This article provides a comprehensive overview of the compound's biological properties, potential applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C₇H₁₆ClN, indicating the presence of a primary amine group and a cyclopropyl moiety. These structural features are critical in determining its biological interactions and reactivity.
Key Structural Features:
- Primary Amine Group: This functional group is often involved in neurotransmitter modulation and enzyme interactions.
- Cyclopropyl Moiety: The cyclopropyl structure may influence the compound's lipophilicity and receptor binding properties.
1. Neurotransmitter Modulation
This compound is hypothesized to modulate neurotransmitter systems. Compounds with similar amine structures often serve as precursors to neurotransmitters or directly influence neurotransmitter activity. This modulation can affect various physiological processes, including mood regulation and cognitive function.
2. Antioxidant Properties
Amines can exhibit antioxidant activity, potentially scavenging free radicals and protecting cells from oxidative stress. This property is particularly relevant in the context of neuroprotection and cellular health.
3. Pharmacological Effects
The compound may interact with various receptors and enzymes, suggesting potential pharmacological applications. Research indicates that compounds with similar structures can exhibit diverse pharmacological effects, such as anti-inflammatory or analgesic properties.
Case Studies and Research Findings
Study on Ethylene Production in Plants:
Research has demonstrated that this compound hydrochloride acts as a structural analog of 1-aminocyclopropane-1-carboxylate (ACC), a precursor to ethylene—a crucial phytohormone in plants. In experiments involving tomato plants, higher ethylene release was observed in treated leaves compared to controls, indicating its role in regulating plant physiological responses ().
Structure-Activity Relationship Studies:
A study evaluated the structure-activity relationships (SAR) of similar compounds, highlighting how specific substituents like methyl groups significantly influence biological activity. For instance, the removal of a terminal methyl group from a related compound resulted in a substantial decrease in potency ( ). This underscores the importance of structural modifications in optimizing biological responses.
Comparative Analysis
The following table summarizes relevant compounds that share structural similarities with this compound:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl(1-methylcyclopropyl)amine | C₆H₁₃N | Lacks the methyl group on nitrogen |
| Isobutyl(1-methylcyclopropyl)amine | C₈H₁₉N | Larger alkyl group leading to different properties |
| Propyl(1-methylcyclopropyl)amine | C₇H₁₅N | Similar chain length but varies in branching |
Q & A
Q. What are the recommended synthetic routes for Methyl[1-(1-methylcyclopropyl)ethyl]amine in academic research?
Methodological Answer: The synthesis of this compound can be approached via reductive amination of 1-(1-methylcyclopropyl)ethyl ketone using methylamine and a reducing agent such as sodium cyanoborohydride or hydrogen gas with a palladium catalyst. Retrosynthetic analysis suggests breaking the molecule into cyclopropane and amine precursors. For example, cyclopropane-containing intermediates (e.g., Methyl 1-methylcyclopropyl ketone, CAS 1567-75-5) can serve as starting materials . Hydrochloride salt formation may enhance stability during purification .
Key Parameters for Optimization:
- Reaction temperature: 25–60°C.
- Catalyst loading: 5–10% Pd/C.
- Solvent: Methanol or ethanol.
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE Requirements: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to prevent inhalation exposure (Category 4 acute toxicity per EU-GHS) .
- First Aid:
Q. Which analytical techniques are suitable for characterizing this compound and assessing purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR to confirm cyclopropane ring integrity and amine proton shifts .
- Mass Spectrometry (MS): Use high-resolution MS to verify molecular weight (e.g., CHN derivatives) .
- HPLC: Monitor purity (>95%) with a C18 column and UV detection at 254 nm.
Advanced Research Questions
Q. How can stability issues of this compound under acidic/basic conditions be systematically addressed?
Methodological Answer:
- Experimental Design:
- Prepare buffer solutions (pH 1–14) and incubate the compound at 25°C/40°C.
- Monitor degradation via HPLC at 0, 24, and 72 hours.
Q. How should researchers resolve contradictions in synthetic yield data across studies?
Methodological Answer:
- Statistical Approach: Apply Design of Experiments (DoE) to test variables (temperature, catalyst type, stoichiometry). Use ANOVA to identify significant factors.
- Case Study: If yields vary between 40% and 70%, replicate reactions under controlled humidity/oxygen levels to assess reproducibility. Purity of starting materials (e.g., ketone intermediates) is critical .
Q. What mechanistic insights explain the reactivity of the cyclopropane ring in this compound?
Methodological Answer:
- Computational Studies: Perform DFT calculations to evaluate ring strain and electron density distribution. Cyclopropane’s angle strain increases susceptibility to electrophilic attack.
- Experimental Validation: Conduct kinetic studies using substituents (e.g., electron-withdrawing groups) to modulate ring-opening rates. Track intermediates via -NMR .
Data Contradiction and Reproducibility
Q. What steps ensure reproducibility in synthesizing this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
